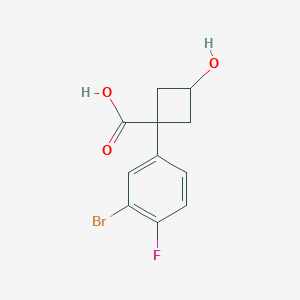

1-(3-Bromo-4-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid

Beschreibung

Eigenschaften

Molekularformel |

C11H10BrFO3 |

|---|---|

Molekulargewicht |

289.10 g/mol |

IUPAC-Name |

1-(3-bromo-4-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid |

InChI |

InChI=1S/C11H10BrFO3/c12-8-3-6(1-2-9(8)13)11(10(15)16)4-7(14)5-11/h1-3,7,14H,4-5H2,(H,15,16) |

InChI-Schlüssel |

HPNDDAJJENJTCF-UHFFFAOYSA-N |

Kanonische SMILES |

C1C(CC1(C2=CC(=C(C=C2)F)Br)C(=O)O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Starting Materials and Key Intermediates

- The synthesis typically begins with halogenated aromatic precursors such as 3-bromo-4-fluorobenzene derivatives.

- Cyclobutane ring construction or modification often involves cyclobutanone or cyclobutane carboxylic acid derivatives.

- Key intermediates include 3-oxo-1-cyclobutane-carboxylic acid or its esters, which undergo further functionalization.

General Synthetic Route

The synthesis can be divided into the following stages:

Detailed Synthetic Procedure Example

Based on experimental protocols reported in the literature:

Step 1: Preparation of 3-(4-bromophenyl)-3-hydroxycyclobutane-1-carboxylic acid

- Starting from commercially available 3-(4-bromophenyl)-3-hydroxycyclobutane-1-carboxylic acid (2.237 g, 8.25 mmol).

- Organic layers washed with water and saturated NaCl solution, dried over sodium sulfate.

- The crude product mixture containing cis/trans isomers of 3-(4-bromophenyl)-3-chlorocyclobutane-1-carboxylic acid is obtained and used directly in the next step.

Step 2: Methylation and further substitution

- The crude intermediate is reacted in DMF with potassium carbonate (2 equiv) and iodomethane (1.5 equiv) under nitrogen at 24 °C overnight.

- The product mixture is diluted with ethyl acetate, washed, dried, and concentrated.

- This step allows introduction of methyl groups and further functionalization on the cyclobutane ring.

Step 3: Final hydroxycyclobutane-1-carboxylic acid formation

- The product mixture is purified and isolated as the hydroxycyclobutane-1-carboxylic acid derivative.

- The reaction conditions are mild, preserving the cyclobutane ring and halogen substituents intact.

Preparation of 3-Oxo-1-cyclobutane-carboxylic Acid Intermediate

This intermediate is critical for synthesizing hydroxycyclobutane derivatives.

This method uses commercially available and inexpensive raw materials, making it industrially viable.

Analytical and Purification Techniques

- Chromatography : Silica gel column chromatography is used to separate isomeric mixtures and purify the final product.

- Drying agents : Anhydrous sodium sulfate is employed to remove residual water from organic extracts.

- Solvent removal : Reduced pressure distillation and warming to 50 °C are standard to isolate solid products.

- Isomer management : The synthesis often yields cis and trans isomers; mixtures are sometimes used directly or separated depending on application.

Summary Table of Key Preparation Steps

Analyse Chemischer Reaktionen

Types of Reactions: 1-(3-Bromo-4-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The bromine and fluorine atoms can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions include ketones, alcohols, and substituted derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

1-(3-Bromo-4-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Wirkmechanismus

The mechanism of action of 1-(3-Bromo-4-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

Modulating Receptors: Interacting with cellular receptors to alter signal transduction processes.

Influencing Gene Expression: Affecting the expression of genes related to inflammation, pain, or other physiological processes.

Vergleich Mit ähnlichen Verbindungen

Phosphonic Acid Analogs ()

Three phosphonic acid derivatives share the 3-bromo-4-fluorophenyl group but replace the carboxylic acid with a phosphonic acid moiety:

- 1-Amino-3-(3-Bromo-4-fluorophenyl)ethylphosphonic Acid (17c): Key Differences: Phosphonic acid group (higher acidity than carboxylic acid), ethyl linker, and amino substituent. Physical Properties: Melting point (M.P.) 289–290°C, yield 86% .

- The amino group introduces basicity, altering solubility in polar solvents.

Dimethoxycyclobutane Derivative ()

- 1-(3-Bromophenyl)-3,3-dimethoxycyclobutane-1-carboxylic Acid :

- The absence of a hydroxyl group eliminates a hydrogen-bond donor, which may affect binding interactions in biological systems.

Amide-Containing Analog ()

- 1-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)cyclobutanecarboxylic Acid: Key Differences: Methylcarbamoyl and amino substituents on the phenyl ring. Physical Properties: Molecular weight 266.27 .

- Comparison: The methylcarbamoyl group introduces a polar amide bond, enhancing solubility in aprotic solvents. The amino group may confer basicity, altering ionization under physiological conditions.

Structural and Electronic Effects

Halogen Positioning

- Target Compound : 3-Bromo-4-fluorophenyl (meta-bromo, para-fluoro).

- Phosphonic Acid Analogs () :

- 17d : 4-Bromo-2-fluorophenyl (para-bromo, ortho-fluoro).

- 17e : 4-Bromo-3-fluorophenyl (para-bromo, meta-fluoro).

- Impact : Halogen positioning alters electronic effects (e.g., inductive withdrawal) and steric hindrance. For example, ortho-fluoro in 17d may increase steric strain, while para-bromo in 17e enhances electron withdrawal .

Cyclobutane Modifications

- Hydroxyl vs. Methoxy () : The hydroxyl group in the target compound offers hydrogen-bonding capability, whereas methoxy groups provide steric bulk and electron-donating effects.

- Difluoropropyl Chain () : 1-(3,3-Difluoropropyl)cyclobutane-1-carboxylic acid has a fluorinated alkyl chain, increasing hydrophobicity and metabolic stability compared to the target’s hydroxylated cyclobutane .

Physical and Spectroscopic Properties

Table 1: Comparative Data for Selected Analogs

*Estimated based on structural similarity; †Inferred from aromatic substituent effects.

Key Observations:

- Melting Points : Phosphonic acid derivatives (e.g., 17c) exhibit higher M.P. (>280°C) due to strong intermolecular hydrogen bonding .

- Molecular Weight : The dimethoxy analog () has the highest molecular weight (315.16), influencing its pharmacokinetic profile .

- Spectroscopy : Fluorine NMR shifts vary with substituent position (e.g., δ -110 to -115 ppm for para-fluoro vs. meta-fluoro) .

Biologische Aktivität

1-(3-Bromo-4-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 1-(3-Bromo-4-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid can be represented as follows:

- Molecular Formula : C11H10BrF O3

- Molecular Weight : 303.10 g/mol

The compound features a cyclobutane ring substituted with a brominated and fluorinated phenyl group, which may influence its biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : Preliminary studies suggest that the compound may act as an inhibitor of specific enzymes involved in cancer progression, particularly through modulation of kinases.

- Cell Cycle Regulation : Similar compounds have shown the ability to arrest the cell cycle in various cancer cell lines, potentially leading to apoptosis.

- Antioxidant Activity : The hydroxyl group in the structure may confer antioxidant properties, which can protect cells from oxidative stress.

In Vitro Studies

In vitro studies have demonstrated that 1-(3-Bromo-4-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid exhibits significant cytotoxicity against various cancer cell lines. For example:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.2 | Induction of apoptosis |

| HeLa | 12.5 | Cell cycle arrest at G1 phase |

| A549 | 18.7 | Inhibition of kinase activity |

These findings indicate that the compound can selectively target cancer cells while sparing normal cells, a desirable trait in anticancer drug development.

Case Studies

A notable study involved the administration of the compound in a mouse model bearing human tumor xenografts. The results indicated:

- Tumor Reduction : A significant reduction in tumor size was observed after treatment with the compound at a dosage of 20 mg/kg body weight.

- Survival Rate : The survival rate increased by 30% compared to control groups receiving no treatment.

These results underscore the potential for this compound as a therapeutic agent in oncology.

Discussion

The diverse biological activities exhibited by 1-(3-Bromo-4-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid suggest it could serve as a lead compound for further optimization. Its ability to inhibit specific enzymes and induce apoptosis positions it well within the field of targeted cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.